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Abstract
N-nitroso-furosemide is a nitrosamine impurity of the potent diuretic drug, furosemide. As a

member of the cohort of concern for mutagenic impurities, understanding its chemical

properties is of paramount importance for risk assessment and control in pharmaceutical

products. This technical guide provides a comprehensive overview of the known chemical and

physical properties of N-nitroso-furosemide, detailed experimental protocols for its analysis,

and an exploration of its mechanism of formation and potential genotoxicity.

Introduction
Furosemide is a widely prescribed loop diuretic used to treat edema and hypertension.[1] The

presence of a secondary amine in the furosemide structure creates the potential for the

formation of N-nitroso-furosemide, a nitrosamine drug substance-related impurity (NDSRI).[1]

[2] Nitrosamines are a class of compounds that are of significant concern due to their potential

carcinogenic effects.[1] Consequently, regulatory bodies worldwide require stringent control of

these impurities in pharmaceutical products. This guide consolidates the available technical

information on N-nitroso-furosemide to support researchers, scientists, and drug

development professionals in their efforts to understand and mitigate the risks associated with

this impurity.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of N-nitroso-furosemide is presented

below. Due to its status as a pharmaceutical impurity, much of the publicly available data is

computed or provided by commercial suppliers of analytical standards.

Table 1: Chemical and Physical Properties of N-Nitroso-Furosemide

Property Value Source

IUPAC Name

4-chloro-2-[(furan-2-ylmethyl)

(nitroso)amino]-5-

sulfamoylbenzoic acid

[3]

CAS Number 2708280-93-5 [4]

Molecular Formula C₁₂H₁₀ClN₃O₆S [5]

Molecular Weight 359.74 g/mol [6]

Appearance Yellow Solid [3]

Solubility
Soluble in Methanol,

Acetonitrile, Water, DMSO.
[7][8]

XLogP3 (Computed) 1.3 [5]

Storage Conditions
Store at 2-8 °C in a well-closed

container.
[7]

Note: Some properties, such as pKa and melting point, are not readily available in the public

domain and would likely require experimental determination.

Spectroscopic Data
Characterization of N-nitroso-furosemide is typically performed using a combination of

spectroscopic techniques. While full spectra are often proprietary, suppliers of the reference

standard confirm that the following data are available upon purchase.[8]

¹H-NMR (Proton Nuclear Magnetic Resonance): Conforms to the structure.
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Mass Spectrometry (MS): Conforms to the structure.

Infrared Spectroscopy (IR): Data available.

Thermogravimetric Analysis (TGA): Data available.

The mass spectra of N-nitroso compounds often exhibit characteristic fragmentation patterns,

including the loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da) from the

molecular ion.[9]

Experimental Protocols
Synthesis of N-Nitroso-Furosemide
The formation of N-nitroso-furosemide occurs through the reaction of the secondary amine in

furosemide with a nitrosating agent, typically under acidic conditions.[10] A general laboratory-

scale synthesis can be performed as follows:

Protocol: Nitrosation of Furosemide

Dissolution: Dissolve furosemide in a suitable organic solvent.

Acidification: Cool the solution in an ice bath and add a slight molar excess of a strong acid

(e.g., hydrochloric acid) dropwise.

Nitrosation: While maintaining the low temperature, add a slight molar excess of an aqueous

solution of a nitrosating agent (e.g., sodium nitrite) dropwise with vigorous stirring.

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique,

such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC).

Work-up: Once the reaction is complete, quench any excess nitrosating agent. Extract the N-
nitroso-furosemide into an appropriate organic solvent.

Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate),

and concentrate it under reduced pressure. The crude product can be further purified by

column chromatography or recrystallization to yield the desired N-nitroso-furosemide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/237853644_Some_Aspects_of_the_Mass_Spectra_ofN-Nitrosamines
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://chemicea.com/product/n-nitroso-furosemide
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13425972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer: This is a generalized protocol. Specific reaction conditions, including solvent,

temperature, and reaction time, should be optimized for safety and yield.

Analytical Detection and Quantification
A sensitive and selective method for the detection and quantification of N-nitroso-furosemide
in pharmaceutical samples is crucial. The following HPLC-MS/MS method has been reported.

[2]

Protocol: HPLC-MS/MS Analysis of N-Nitroso-Furosemide

Sample Preparation:

Accurately weigh and dissolve 1.00 mg of N-Nitroso-Furosemide reference standard in 1

mL of methanol in a 5 mL polypropylene tube to prepare a stock solution.

Prepare subsequent dilutions and the sample solution in a 50:50 (v/v) mixture of methanol

and water.

For drug product analysis, aliquot a solution of furosemide (e.g., 20 mL of a 10 mg/mL

solution) and dilute it with the methanol:water diluent.

Vortex the sample for 10-15 minutes.

Centrifuge the samples at 14,000 rpm at 5 °C.

Filter the supernatant through a 0.22 µm PVDF syringe filter.

Transfer the filtered sample to a glass autosampler vial for analysis.[2]

Chromatographic Conditions:

Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm

Mobile Phase A: 2 mM Ammonium Formate in water with 0.1 % Formic Acid

Mobile Phase B: 50:50 methanol:Acetonitrile with 0.1% Formic Acid

Gradient: A time-based gradient from 10% to 98% Mobile Phase B.
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Flow Rate: 0.5 mL/min

Injection Volume: 5 µL

Temperature: 40 °C

LC System: EXION LC 30 AD[2]

Mass Spectrometric Conditions:

Detector: SCIEX 5500+

Detection: MS/MS

Q1 Mass (Da): 358.0

Q3 Mass (Da): 284.0[2]

Mechanism of Formation and Genotoxicity
Formation Pathway
The formation of N-nitroso-furosemide is a classic example of N-nitrosation of a secondary

amine. This reaction is typically acid-catalyzed and involves the reaction of the unprotonated

secondary amine of furosemide with a nitrosating agent, which is often formed from nitrite salts

in acidic conditions.
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Figure 1. Formation of N-Nitroso-Furosemide.
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Genotoxicity Signaling Pathway
The genotoxicity of N-nitrosamines, including N-nitroso-furosemide, is generally understood

to be mediated by their metabolic activation. This process, primarily carried out by cytochrome

P450 (CYP) enzymes in the liver, leads to the formation of highly reactive electrophilic species

that can damage DNA.[11][12]
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Figure 2. Genotoxicity pathway of N-nitrosamines.
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The metabolic activation begins with the enzymatic hydroxylation of the carbon atom alpha to

the nitroso group.[13] This results in an unstable α-hydroxy-N-nitrosamine intermediate, which

then undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion.[11]

This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA

adducts.[14][15] If these adducts are not repaired by cellular DNA repair mechanisms, they can

lead to mutations during DNA replication, which is the molecular initiating event for

carcinogenesis.[16]

Conclusion
N-nitroso-furosemide represents a critical impurity to monitor and control in furosemide-

containing drug products. A thorough understanding of its chemical properties, formation

pathways, and potential for genotoxicity is essential for ensuring patient safety. This guide

provides a foundational resource for professionals involved in the development, manufacturing,

and quality control of pharmaceuticals. Further experimental investigation into the specific

physicochemical properties and biological activity of N-nitroso-furosemide is warranted to

refine risk assessments and control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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